N-methyl-3-phenylpropan-1-amine

Metabolic Stability Monoamine Oxidase Structure-Activity Relationship

N-Methyl-3-phenylpropan-1-amine (CAS 23580-89-4) is the sole compendial standard designated as Fluoxetine Impurity B (EP) and Fluoxetine Related Compound B (USP). It is mandatory for system suitability testing, calibration curve preparation, and method validation in fluoxetine drug substance analysis. No structural analog can substitute without invalidating regulatory method specificity. Procure certified ≥98% purity reference standards to guarantee pharmacopoeial compliance and reliable quantitative data.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 23580-89-4
Cat. No. B029892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-phenylpropan-1-amine
CAS23580-89-4
SynonymsN-Methylbenzenepropanamine;  Methyl(3-phenylpropyl)amine;  N-(3-Phenylpropyl)methylamine;  N-Methyl-N-(3-phenylpropyl)amine;  USP Fluoxetine Related Compound B;  _x000B_
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCNCCCC1=CC=CC=C1
InChIInChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
InChIKeyMLHBZVFOTDJTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-phenylpropan-1-amine (CAS 23580-89-4): Core Identity and Regulatory Classification for Sourcing


N-Methyl-3-phenylpropan-1-amine (CAS 23580-89-4), also known as methyl(3-phenylpropyl)amine, is a secondary amine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol [1]. It is officially designated as Fluoxetine Impurity B by the European Pharmacopoeia (EP) and Fluoxetine USP Related Compound B . The compound exists as a free base liquid or as a hydrochloride salt, and is primarily used in analytical and pharmaceutical quality control settings rather than as a therapeutic agent itself .

N-Methyl-3-phenylpropan-1-amine Procurement: Why Generic Substitution Fails in Regulated Analytical Workflows


While N-methyl-3-phenylpropan-1-amine shares a core phenylpropylamine scaffold with numerous bioactive analogs (e.g., atomoxetine, nisoxetine, fluoxetine), its specific substitution pattern and resulting physicochemical and biological profile are not interchangeable. It lacks the 3-aryloxy group present in selective norepinephrine reuptake inhibitors (sNRIs) like atomoxetine and nisoxetine [1][2], which profoundly alters transporter binding selectivity [3]. Furthermore, its primary industrial value is as a pharmacopoeial reference standard, not as a drug candidate [4]. Therefore, substituting it with a structurally similar analog would invalidate compendial compliance, analytical method specificity, and any comparative pharmacology studies. The following quantitative evidence underscores these non-interchangeable properties.

N-Methyl-3-phenylpropan-1-amine: A Quantitative Evidence Guide for Scientific Selection


N-Methyl-3-phenylpropan-1-amine vs. 3-Phenylpropylamine: Enhanced Metabolic Stability Inferred from Class-Level Structural Modifications

The target compound N-methyl-3-phenylpropan-1-amine differs from the unsubstituted 3-phenylpropylamine solely by N-methylation. Class-level inference from studies on phenethylamine analogs indicates that side chain extension and N-alkylation significantly reduce oxidative deamination by monoamine oxidase (MAO). Specifically, 3-phenylpropylamine itself is oxidized 2.5-fold more slowly and bound 75-fold more tightly than phenethylamine [1]. The addition of the N-methyl group, as in the target compound, introduces steric hindrance that further protects the amine from MAO-mediated metabolism, a critical factor for any application requiring longer half-life or reduced metabolic interference [2].

Metabolic Stability Monoamine Oxidase Structure-Activity Relationship

N-Methyl-3-phenylpropan-1-amine vs. Nisoxetine: Divergent Norepinephrine Transporter (NET) Selectivity Profile

The target compound is the structural backbone of the selective NET inhibitor nisoxetine. Nisoxetine achieves potent NET inhibition (IC50 = 20 nM) due to the addition of a 3-(2-methoxyphenoxy) group [1]. Without this group, N-methyl-3-phenylpropan-1-amine is expected to exhibit dramatically reduced NET affinity. While direct comparative binding data for the target compound are scarce, its weak inhibition (IC50 = 50,000 nM) against Factor XIa, an off-target serine protease, suggests low target promiscuity and a clean ancillary pharmacology profile compared to more complex analogs [2]. This stark contrast in potency confirms that N-methyl-3-phenylpropan-1-amine should not be used as a pharmacological substitute for nisoxetine.

Transporter Selectivity Norepinephrine Transporter In Vitro Pharmacology

N-Methyl-3-phenylpropan-1-amine vs. Fluoxetine: Essential Role as a Pharmacopoeial Impurity Reference Standard

The primary and non-interchangeable application of N-methyl-3-phenylpropan-1-amine is as a certified reference standard for detecting and quantifying Fluoxetine Impurity B. Pharmacopoeias mandate the use of this specific compound in HPLC, GC, and TLC methods for fluoxetine drug substance and product release . Substituting this compound with any other analog, including the drug substance fluoxetine itself, would be non-compliant and analytically invalid. Validated densitometric TLC methods have been developed that achieve simultaneous separation and quantification of fluoxetine from this specific impurity and others [1].

Analytical Chemistry Quality Control Pharmaceutical Impurity

N-Methyl-3-phenylpropan-1-amine: Certified Purity ≥98% for Reliable Analytical Quantification

As an analytical standard, N-methyl-3-phenylpropan-1-amine is supplied with a certified purity of ≥98% (HPLC) . This high and verified purity is essential for its intended use in quantitative analytical methods (HPLC, GC, MS), ensuring that the signal observed is from the target analyte and not from unknown contaminants [1]. In contrast, procurement of a 'research-grade' or 'technical-grade' version of this compound, or a non-certified analog, would introduce significant quantitative error in method validation and impurity profiling experiments. The certified purity provides a defined, traceable baseline for accurate quantification.

Analytical Standard Purity Method Validation

Optimal Research and Industrial Application Scenarios for N-Methyl-3-phenylpropan-1-amine


Compendial Quality Control for Fluoxetine Drug Substance and Products

This is the definitive application. N-methyl-3-phenylpropan-1-amine must be procured as a certified EP or USP reference standard. It is used to spike samples and create calibration curves for validated HPLC, GC, or TLC methods to detect and quantify Fluoxetine Impurity B, ensuring that the final pharmaceutical product meets regulatory purity specifications . Use of any other compound is invalid for this purpose.

Analytical Method Development and Validation

Laboratories developing new or optimized methods for analyzing fluoxetine or its related substances require this compound as a key analyte. Its use is essential for establishing method specificity (resolving the impurity peak from the main drug peak), linearity, accuracy, and precision [1]. The certified purity (≥98%) ensures that quantitative data is reliable and that method performance characteristics can be accurately determined .

Reference Standard for Metabolite or Degradant Identification

In forced degradation studies or in vivo metabolism research of fluoxetine, this compound can serve as a reference standard to confirm the identity of a potential degradant or minor metabolite formed via N-dealkylation pathways . While it is not a major metabolite, its use helps in building a complete impurity and degradation profile map.

Starting Material for Synthetic Derivatization

For medicinal chemistry efforts exploring novel phenylpropylamine-based ligands, N-methyl-3-phenylpropan-1-amine serves as a versatile starting material or intermediate. Its secondary amine handle can be further functionalized via alkylation or acylation to generate a diverse library of compounds, as demonstrated by its conversion into complex NET inhibitors like nisoxetine and atomoxetine [2].

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